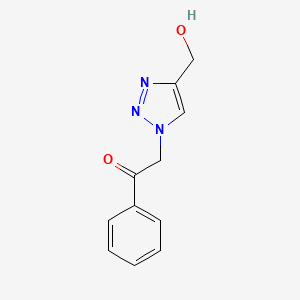

1-Phenacyl-1H-1,2,3-triazole-4-methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Phenacyl-1H-1,2,3-triazole-4-methanol is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Structure

1-Phenacyl-1H-1,2,3-triazole-4-methanol features a triazole ring, which is a five-membered aromatic structure containing three nitrogen atoms. The presence of the phenyl group and hydroxymethyl group enhances its chemical reactivity and biological interactions. Triazoles are recognized for their ability to form stable complexes with various biological targets, making them valuable scaffolds in drug design.

Chemistry

This compound serves as a building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various chemical reactions:

- Click Chemistry : This method involves copper-catalyzed azide-alkyne cycloaddition reactions that allow for regioselective synthesis with high yields.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form aldehyde or carboxylic acid derivatives and reduction to yield amine derivatives.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | (1-Phenacyl-1H-1,2,3-triazol-4-yl)carboxylic acid |

| Reduction | (1-Phenacyl-1H-1,2,3-triazol-4-yl)methylamine |

Biology

Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor against various targets:

- Carbonic Anhydrase : Its inhibitory effects on this enzyme can influence physiological processes like pH balance and ion transport.

- Steroid Sulfatase : It has shown promise in inhibiting steroid sulfatase activity, which is crucial in hormone metabolism and cancer progression. The compound's interaction with the enzyme may involve nucleophilic substitution reactions that inactivate the catalytic site.

Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated effectiveness against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.1 µg/mL.

Medicine

The compound's potential applications in medicine are particularly noteworthy:

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound could serve as effective anticancer agents by binding to estrogen receptors and influencing hormone signaling pathways .

Case Studies and Research Findings

Recent studies have highlighted various applications and mechanisms of action related to this compound:

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of steroid sulfatase by this compound revealed that it could significantly reduce the availability of active hormones for cancer cells. The most active derivative showed an IC50 value improved five-fold compared to the reference compound Irosustat .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that derivatives synthesized from this scaffold exhibited potent activity against multiple-drug-resistant strains of Mycobacterium tuberculosis, outperforming traditional antibiotics like ethambutol .

化学反应分析

Synthetic Routes to 1,2,3-Triazole Derivatives

The compound’s core structure is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

-

Phenacyl-substituted triazoles (e.g., 3h in ) are formed by reacting azides (e.g., 2-azido-1-phenylethan-1-one) with terminal alkynes under green LED irradiation (530 nm) in water with EY/CuCl₂ catalysis, yielding 70–85% isolated products .

Key Reaction Conditions:

| Reactants | Catalyst System | Conditions | Yield | Source |

|---|---|---|---|---|

| 2-azido-1-phenylethan-1-one + phenylacetylene | EY (5 mM), CuCl₂ (5 mM) | Green LED, 2–8 h | 70–85% |

Functionalization of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group at the C4 position undergoes selective transformations:

Oxidation to Carboxylic Acids

While direct data for this compound is unavailable, analogous triazole-methanol derivatives (e.g., (1-phenyl-1H-1,2,3-triazol-4-yl)methanol ) are oxidized to carboxylic acids using strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions .

Esterification

-

Methanol → Ester : Reaction with acyl chlorides or anhydrides in the presence of base (e.g., pyridine) converts the hydroxymethyl group to esters . For example, dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (1a ) is reduced to monoalcohol esters (2a ) using NaBH₄ .

Amination

-

Methanol → Methanamine : The hydroxymethyl group can be converted to an amine via a two-step process: (1) tosylation with TsCl, followed by (2) displacement with ammonia or amines . For instance, (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine is synthesized this way .

Reduction of the Phenacyl Group

The ketone in the phenacyl moiety (-CO-) is susceptible to reduction:

-

NaBH₄ Reduction : In methanol/THF, NaBH₄ selectively reduces ketones to secondary alcohols. For example, 1-(2-oxo-2-phenylethyl)-triazole derivatives are reduced to 1-(2-hydroxy-2-phenylethyl)-triazoles in >98% yield .

Example Reduction Pathway:

| Starting Material | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 1-Phenacyl-triazole derivative | NaBH₄ | 1-(2-Hydroxy-2-phenylethyl)-triazole | 98.5% |

Regioselective Modifications

The triazole ring’s N1 and C4/C5 positions influence reactivity:

-

N1 Substitution : Alkylation or arylation at N1 is common. For example, benzyl azides react with phenylacetylene to form N1-benzyl triazoles .

-

C4/C5 Functionalization : Electron-withdrawing groups (e.g., esters at C4) enhance the reactivity of C5 toward nucleophilic substitution .

Stability and Side Reactions

属性

IUPAC Name |

2-[4-(hydroxymethyl)triazol-1-yl]-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-8-10-6-14(13-12-10)7-11(16)9-4-2-1-3-5-9/h1-6,15H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKGCEQIDDZQNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=C(N=N2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。